molecular formula C12H11N3O2S B11853853 (E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide

(E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide

Cat. No.: B11853853
M. Wt: 261.30 g/mol
InChI Key: LLXOPCDYNFFJAF-UVTDQMKNSA-N
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Description

(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring attached to a benzenesulfonohydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between pyridine-3-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products are typically the corresponding sulfonic acids or sulfonates.

    Reduction: The major products are the corresponding amines or hydrazines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide varies depending on its application. In biological systems, the compound is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide can be compared to other hydrazone derivatives, such as:

    (E)-N’-(pyridin-4-ylmethylene)benzenesulfonohydrazide: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.

    (E)-N’-(pyridin-2-ylmethylene)benzenesulfonohydrazide: Similar structure but with the pyridine ring attached at the 2-position.

    (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide derivatives: Various substituted derivatives with different functional groups attached to the pyridine or benzene rings.

The uniqueness of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C12H11N3O2S/c16-18(17,12-6-2-1-3-7-12)15-14-10-11-5-4-8-13-9-11/h1-10,15H/b14-10-

InChI Key

LLXOPCDYNFFJAF-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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